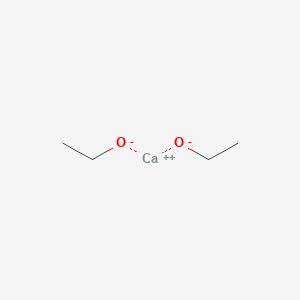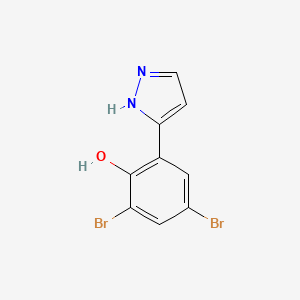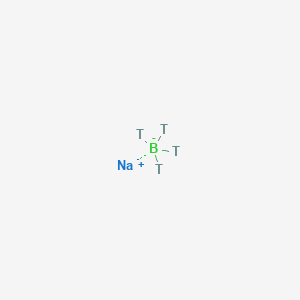
Calcium ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium ethoxide, with the chemical formula ( \text{Ca(OEt)}_2 ), is an organometallic compound that is used in various chemical processes. It is a white, crystalline solid that is highly reactive and soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium ethoxide can be synthesized through the reaction of calcium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of calcium. The reaction proceeds as follows: [ \text{Ca} + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium hydride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out at elevated temperatures and under an inert atmosphere to ensure complete conversion: [ \text{CaH}_2 + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + 2 \text{H}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions
Calcium ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form calcium hydroxide and ethanol. [ \text{Ca(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{EtOH} ]
Carbonation: Reacts with carbon dioxide to form calcium carbonate and ethanol. [ \text{Ca(OEt)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + 2 \text{EtOH} ]
Alcoholysis: Reacts with other alcohols to form mixed alkoxides. [ \text{Ca(OEt)}_2 + 2 \text{ROH} \rightarrow \text{Ca(OR)}_2 + 2 \text{EtOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, carbon dioxide, and various alcohols. These reactions are typically carried out under controlled conditions to ensure complete conversion and to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include calcium hydroxide, calcium carbonate, and mixed alkoxides. These products are often used in further chemical synthesis or industrial applications.
Applications De Recherche Scientifique
Calcium ethoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other calcium-containing compounds.
Biology: Investigated for its potential use in the synthesis of bioactive materials and as a calcium source in biological studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Used in the production of high-purity calcium compounds and as a consolidating agent for historical limestone conservation
Mécanisme D'action
The mechanism of action of calcium ethoxide involves its reactivity with various substrates to form calcium-containing products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used. For example, in the carbonation reaction, this compound reacts with carbon dioxide to form calcium carbonate through the insertion of a carbon dioxide molecule into the calcium-oxygen bond, followed by hydrolysis and alcohol elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium methoxide: Similar to calcium ethoxide but with methanol as the alcohol component.
Calcium isopropoxide: Similar to this compound but with isopropanol as the alcohol component.
Calcium acetoacetate: A calcium-containing compound used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique in its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis. Its ability to form stable calcium-containing products also makes it valuable in various industrial and scientific applications .
Propriétés
Formule moléculaire |
C4H10CaO2 |
|---|---|
Poids moléculaire |
130.20 g/mol |
Nom IUPAC |
calcium;ethanolate |
InChI |
InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clé InChI |
JHLCADGWXYCDQA-UHFFFAOYSA-N |
SMILES canonique |
CC[O-].CC[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)




![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)

![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)

![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)

